molecular formula C19H28N2O2S2 B2543419 2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421504-91-7

2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2543419
CAS No.: 1421504-91-7
M. Wt: 380.57
InChI Key: ZWXQVINHBGLJTK-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound characterized by the presence of a benzylthio group, a morpholinomethyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved by cyclization reactions involving appropriate precursors such as diamines and thioethers.

    Introduction of the Benzylthio Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with a thiol group.

    Attachment of the Morpholinomethyl Group: This can be done through reductive amination reactions where morpholine is reacted with formaldehyde and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The morpholinomethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The thiazepane ring may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethyl Benzimidazoles: These compounds also contain a heterocyclic ring and are used in similar applications.

    2-Aminobenzothiazole: Known for its medicinal properties and used in the synthesis of various pharmaceuticals.

    2-Methoxyphenyl Isocyanate: Used as a reagent in organic synthesis with similar functional groups.

Uniqueness

2-(Benzylthio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazepane ring distinguishes it from other similar compounds, providing unique structural and functional properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S2/c22-19(16-25-14-17-5-2-1-3-6-17)21-7-4-12-24-15-18(21)13-20-8-10-23-11-9-20/h1-3,5-6,18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXQVINHBGLJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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